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molecular formula C6H10Cl2O2 B1608443 tert-butyl 2,2-dichloroacetate CAS No. 49653-47-6

tert-butyl 2,2-dichloroacetate

Cat. No. B1608443
M. Wt: 185.05 g/mol
InChI Key: FOLRKRMAFDGZRR-UHFFFAOYSA-N
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Patent
US04059447

Procedure details

74 g of t-butylalcohol, 79 g of pyridine and 250 ml of anhydrous ether were heated to boiling and 146 g of dichloroacetyl chloride were added dropwise to the reaction mixture at such a rate that the mixture continued to boil without further supply of heat. When all the dichloroacetyl chloride has been added, boiling was continued for 3 hours. Water was then added to the reaction mixture and the ethereal phase was separated off. The resulting reaction solution was processed in the usual manner to yield 140 g of α, α-dichloroacetic acid-t-butyl ester.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.CCOCC.[Cl:17][CH:18]([Cl:22])[C:19](Cl)=[O:20]>O>[C:1]([O:5][C:19](=[O:20])[CH:18]([Cl:22])[Cl:17])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
79 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
the ethereal phase was separated off
CUSTOM
Type
CUSTOM
Details
The resulting reaction solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(C(Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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